molecular formula C9H18N2OS B13189831 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one

Cat. No.: B13189831
M. Wt: 202.32 g/mol
InChI Key: GGZOAODPLRQBPE-UHFFFAOYSA-N
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Description

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one is a compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a thiolane ring, which is a sulfur-containing five-membered ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of pyrrolidine derivatives with thiolane derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction

Chemical Reactions Analysis

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine and thiolane rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

1-(pyrrolidin-3-ylmethylimino)thiolane 1-oxide

InChI

InChI=1S/C9H18N2OS/c12-13(5-1-2-6-13)11-8-9-3-4-10-7-9/h9-10H,1-8H2

InChI Key

GGZOAODPLRQBPE-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NCC2CCNC2)(=O)C1

Origin of Product

United States

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